2-Hydroxybenzoylacetonitrile, also known as o-hydroxybenzoylacetonitrile, is a 3-substituted 1,2-benzisoxazole derivative. [] It serves as a key intermediate in organic synthesis and plays a significant role in studying the chemical reactivity and transformations of benzisoxazole compounds. [] These studies are crucial for developing new synthetic methodologies and understanding the potential applications of benzisoxazole derivatives in various fields.
2-Hydroxybenzoylacetonitrile is derived from the reaction of 2-hydroxyacetophenone with cyanide sources, leading to the formation of the nitrile functional group. It can be classified under the following categories:
The synthesis of 2-Hydroxybenzoylacetonitrile can be approached through several methods, primarily involving the condensation of appropriate starting materials. One common method includes:
The molecular structure of 2-Hydroxybenzoylacetonitrile features a benzene ring with a hydroxyl group and a nitrile group attached to it.
The compound can be represented in various structural formats:
C1=CC=C(C=C1)C(=O)C(C#N)O
VYFQZKXHAGZLQZ-UHFFFAOYSA-N
This structure indicates that the compound has potential for hydrogen bonding due to the hydroxyl group, which may influence its solubility and reactivity.
2-Hydroxybenzoylacetonitrile can participate in various chemical reactions due to its functional groups:
The mechanism of action for 2-Hydroxybenzoylacetonitrile primarily involves its reactivity as a nucleophile or electrophile in organic reactions:
The physical and chemical properties of 2-Hydroxybenzoylacetonitrile are crucial for understanding its behavior in various applications:
Property | Value |
---|---|
Melting Point | Approximately 100°C |
Solubility | Soluble in ethanol; slightly soluble in water |
Density | ~1.1 g/cm³ |
Boiling Point | ~250°C |
pKa | Approximately 9.5 |
These properties indicate that while it has moderate solubility in water, it is more soluble in organic solvents, which is typical for aromatic compounds.
2-Hydroxybenzoylacetonitrile has several scientific applications:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0